Lipophilicity Tuning: 6-Morpholino Substitution Reduces LogP for Improved Drug-Likeness vs. Isoniazid
6-Morpholinonicotinohydrazide exhibits a significantly lower predicted LogP (a key indicator of lipophilicity and permeability) compared to the first-line antitubercular drug isoniazid. This reduction is attributed to the morpholino substituent, which introduces polar heteroatoms, thereby decreasing lipophilicity and potentially improving aqueous solubility [1].
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -0.38 (Predicted via KOWWIN v1.67) |
| Comparator Or Baseline | Isoniazid (INH): LogP = 0.30 (Predicted via KOWWIN v1.67) |
| Quantified Difference | ΔLogP = -0.68 (6-Morpholinonicotinohydrazide is more hydrophilic than INH) |
| Conditions | In silico prediction using the US EPA's EPISuite software (KOWWIN module). |
Why This Matters
This difference in lipophilicity can be a critical factor in lead optimization, influencing oral absorption, tissue distribution, and metabolic stability, and thus guides selection for specific drug design projects.
- [1] ChemSpider. (n.d.). 6-MORPHOLINONICOTINOHYDRAZIDE | C10H14N4O2. Retrieved April 16, 2026, from https://legacy.chemspider.com/Chemical-Structure.2056784.html View Source
